Diffractaic acid Diffractaic acid 4-[(2,4-dimethoxy-3,6-dimethylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid is a carbonyl compound.
Diffractaic acid is a natural product found in Pseudocyphellaria norvegica, Ophioparma ventosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 436-32-8
VCID: VC21343249
InChI: InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23)
SMILES: CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
Molecular Formula: C20H22O7
Molecular Weight: 374.4 g/mol

Diffractaic acid

CAS No.: 436-32-8

Cat. No.: VC21343249

Molecular Formula: C20H22O7

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Diffractaic acid - 436-32-8

CAS No. 436-32-8
Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
IUPAC Name 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid
Standard InChI InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23)
Standard InChI Key MIJKZXWOOXIEEU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC
Canonical SMILES CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC

Chemical Properties and Structure

Diffractaic acid (CAS #: 436-32-8) is a lichen-derived secondary metabolite with the molecular formula C₂₀H₂₂O₇ and a molecular weight of 374.39 g/mol. Its IUPAC name is 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid, though it is also known by several synonyms including dirhizonic acid, NSC 5901, and NSC 685595 .

The compound belongs to the depside class of molecules, which are characterized by ester linkages between two or more phenolic carboxylic acid units. It possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC₂₀H₂₂O₇
Molecular Weight374.39 g/mol
Density1.26 g/cm³
Boiling Point604.9°C at 760 mmHg
Flash Point214.2°C
SolubilitySoluble in ethanol, methanol, DMF, DMSO
Storage Conditions-20°C (long-term)
Purity (commercial)>95% by HPLC

Structurally, diffractaic acid consists of two aromatic rings connected by an ester bond, with various methyl, methoxy, and hydroxyl substituents that contribute to its biological activities .

Natural Sources and Occurrence

Diffractaic acid is widely distributed in nature, primarily isolated from a broad range of lichen species. It serves as an important chemotaxonomic marker for lichen classification, with its occurrence documented in over 100 scientific entries up to 2016 .

The compound is notably present in several lichen genera:

Lichens of the Genus Usnea

Diffractaic acid has been isolated from various Usnea species, including Usnea longissima, where it functions as a plant growth inhibitor, and Usnea diffracta, where it serves as an analgesic and antipyretic component .

Punctelia diffractaica

Interestingly, the foliose lichen species Punctelia diffractaica derives its name from the presence of this compound, highlighting the taxonomic significance of diffractaic acid in lichenology .

Other Sources

The compound has also been extracted from a mixture of lichens from the Usnea genus collected in Altai, Russian Federation, demonstrating its widespread occurrence in various geographical regions .

Biological Activities

Diffractaic acid demonstrates a remarkable spectrum of biological activities, establishing it as a compound of significant pharmacological interest.

Anticancer Properties

Diffractaic acid has demonstrated substantial cytotoxic effects against various cancer cell lines. Its activity as a thioredoxin reductase 1 (TrxR1) inhibitor is particularly noteworthy, as TrxR1 is often overexpressed in tumor cells .

Breast Cancer

Studies have shown that diffractaic acid induces cytotoxicity in breast cancer cell lines MCF-7 and MDA-MB-453 with IC₅₀ values of 51.32 μg/ml and 87.03 μg/ml, respectively. Flow cytometry and cell migration analyses revealed that diffractaic acid induces apoptosis, necrosis, and exhibits antimigratory effects in these cells .

The compound upregulates the BAX/BCL2 ratio and P53 gene in MCF-7 cells, while only the P53 gene is upregulated in MDA-MB-453 cells. Furthermore, diffractaic acid suppresses the gene expression, protein levels, and enzyme activity of TrxR1 in MCF-7 cells, while only enzyme activity is inhibited in MDA-MB-453 cells .

Lung Cancer

In lung cancer A549 cells, diffractaic acid demonstrates potent cytotoxicity with an IC₅₀ value of 46.37 μg/mL at 48 hours. Notably, diffractaic acid exhibited stronger cytotoxic effects than carboplatin, a commercial chemotherapeutic drug, in these cells .

Quantitative PCR results revealed that diffractaic acid promotes the intrinsic apoptotic pathway through upregulation of the BAX/BCL2 ratio and P53 gene in A549 cells, consistent with flow cytometry findings. Additionally, migration analysis indicated that diffractaic acid significantly suppresses the migration of A549 cells .

Other Cancer Cell Lines

Diffractaic acid also demonstrates cytotoxicity against HCT116, HeLa, and MCF-7 cancer cells with IC₅₀ values of 42.2, 64.6, and 93.4 μM, respectively .

Antiviral Properties

Diffractaic acid exhibits broad-spectrum antiviral activity, particularly against mosquito-borne viruses.

Activity Against Flaviviruses

In a screening of 18 depsides and depsidones extracted from lichens, diffractaic acid emerged as the most potent inhibitor of dengue virus (DENV). The compound demonstrated remarkable efficacy against multiple DENV serotypes with EC₅₀ values ranging from 2.43 to 4.90 μM .

VirusEC₅₀ (μM)
DENV2 (NGC)2.43 ± 0.19
DENV2 (16681)3.89 ± 0.07
DENV1 (16007)4.57 ± 0.26
DENV3 (16562)4.90 ± 0.49
DENV4 (1036)4.43 ± 0.58
ZIKV (SV0127/14)2.83 ± 0.50
CHIKV (ECSA)6.21 ± 0.69
EV-A71 (BRCR)19.93 ± 1.94

The compound also exhibited significant activity against Zika virus (ZIKV) with an EC₅₀ of 2.83 μM, similar to its efficacy against DENV serotypes .

Activity Against Other Viruses

Additionally, diffractaic acid exhibits significant activity against the respiratory syncytial virus (RSV) A2 strain with an EC₅₀ of 4.8 μM and relatively low cytotoxicity (CC₅₀ = 221.9 μM) .

Analgesic and Anti-inflammatory Properties

Diffractaic acid demonstrates analgesic activity by reducing acetic acid-induced writhing and increasing pressure pain threshold in mice. This finding corroborates its traditional use in some lichen species for pain relief .

In rat models, diffractaic acid (25-200 mg/kg) reduces neutrophil infiltration, lipid peroxidation, myeloperoxidase (MPx) activity, and the number of gastric lesions. It also reverses decreases in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities induced by indomethacin in rat gastric mucosa, suggesting significant anti-inflammatory and gastroprotective effects .

Antimicrobial Properties

Diffractaic acid inhibits the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 41.7 μM, highlighting its potential as an antimicrobial agent . This activity is complemented by its broader antimicrobial properties described in various studies, making it a versatile compound against multiple pathogenic microorganisms .

Mechanism of Action

TrxR1 Inhibition in Cancer

A key mechanism underlying the anticancer activity of diffractaic acid is its inhibition of thioredoxin reductase 1 (TrxR1). TrxR1 is often overexpressed in tumor cells, making it an important therapeutic target for cancer treatment .

In breast cancer cells, diffractaic acid inhibits TrxR1 at both the gene expression and enzymatic activity levels in MCF-7 cells, while in MDA-MB-453 cells, only the enzyme activity is suppressed. Similarly, in lung cancer A549 cells, diffractaic acid inhibits TrxR1 enzymatic activity without affecting gene or protein expression levels .

This selective inhibition of TrxR1 disrupts redox homeostasis in cancer cells, leading to oxidative stress and ultimately promoting apoptosis through the intrinsic pathway, as evidenced by the upregulation of pro-apoptotic markers like BAX and P53 .

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